3-(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)-N-(prop-2-yn-1-yl)aniline
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Overview
Description
3-(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)-N-(prop-2-yn-1-yl)aniline is a synthetic organic compound that features a tetrazole ring, a cyclopropyl group, and an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)-N-(prop-2-yn-1-yl)aniline typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by the cyclization of nitriles with azides under acidic or basic conditions.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Coupling with Aniline: The final step involves coupling the tetrazole derivative with aniline using coupling reagents such as EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the aniline moiety, forming nitroso or nitro derivatives.
Reduction: Reduction reactions could target the tetrazole ring or the aniline group, potentially leading to the formation of amines or hydrazines.
Substitution: The compound can participate in substitution reactions, such as nucleophilic aromatic substitution, particularly at the aniline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents can be used under various conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the aniline group could yield nitroaniline, while reduction of the tetrazole ring could produce aminotetrazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3-(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)-N-(prop-2-yn-1-yl)aniline can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule, with applications in drug discovery and development. Its unique structure could interact with various biological targets, leading to potential therapeutic effects.
Medicine
In medicine, derivatives of this compound could be explored for their pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities. The presence of the tetrazole ring is particularly interesting due to its known bioactivity.
Industry
In industrial applications, this compound could be used in the development of new materials with specific properties, such as polymers, coatings, or adhesives. Its unique structure may impart desirable characteristics to these materials.
Mechanism of Action
The mechanism of action of 3-(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)-N-(prop-2-yn-1-yl)aniline would depend on its specific application. In a biological context, it could interact with enzymes, receptors, or other molecular targets, modulating their activity and leading to a therapeutic effect. The tetrazole ring may play a key role in binding to these targets, while the cyclopropyl and aniline groups could influence the compound’s overall activity and selectivity.
Comparison with Similar Compounds
Similar Compounds
3-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)-N-(prop-2-yn-1-yl)aniline: Similar structure but with a phenyl group instead of a cyclopropyl group.
3-(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)-N-(methyl)aniline: Similar structure but with a methyl group instead of a prop-2-yn-1-yl group.
3-(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)-N-(prop-2-yn-1-yl)benzamide: Similar structure but with a benzamide group instead of an aniline group.
Uniqueness
The uniqueness of 3-(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)-N-(prop-2-yn-1-yl)aniline lies in its combination of functional groups, which can impart distinct chemical and biological properties. The presence of the cyclopropyl group may enhance the compound’s stability and reactivity, while the tetrazole ring and aniline moiety provide opportunities for diverse chemical modifications and interactions with biological targets.
Properties
IUPAC Name |
3-(1-cyclopropyltetrazol-5-yl)-N-prop-2-ynylaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5/c1-2-8-14-11-5-3-4-10(9-11)13-15-16-17-18(13)12-6-7-12/h1,3-5,9,12,14H,6-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXQSCELHBXRIQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC1=CC=CC(=C1)C2=NN=NN2C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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